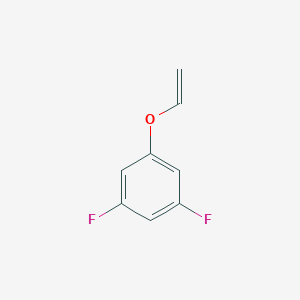
3,5-Difluorophenyl vinyl ether
Cat. No. B8359849
M. Wt: 156.13 g/mol
InChI Key: YOCYZGVKVDWMDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08304434B2
Procedure details


To a nitrogen flushed 250 ml round bottom flask equipped with magnetic stirring bar and septa was added 80 ml dichloromethane and Et2Zn (7.18 g, 58.1 mmol). The resulting solution was cooled with ice bath. Trifluoroacetic acid (4.23 ml, 55 mmol) was added by a syringe slowly (septa was opened slightly to release pressure). The reaction mixture was stirred at 0° C. for 10 minutes after addition. Diiodomethane (4.88 ml, 60.4 mmol) was added by a syringe and the resulting reaction mixture was stirred at 0° C. for 10 minutes. A dichloromethane solution of 3,5-difluorophenyl vinyl ether (3.3 g, 21.1 mmol in 10 ml CH2Cl2) was added. The reaction mixture was allowed to warm up to room temperature over 30 minutes, then quenched by addition of 50 ml water and 50 ml 3N HCl. The layers were separated. The aqueous portion was extracted with 50 ml ether. The organics were combined, dried over sodium sulfate, filtered and concentrated. The residue was purified on silica gel column eluted with hexane to give 3.6 g desired product as light yellow liquid.






Name
Identifiers


|
REACTION_CXSMILES
|
[Zn](CC)[CH2:2]C.FC(F)(F)C(O)=O.ICI.[CH:16]([O:18][C:19]1[CH:24]=[C:23]([F:25])[CH:22]=[C:21]([F:26])[CH:20]=1)=[CH2:17]>ClCCl>[F:26][C:21]1[CH:20]=[C:19]([O:18][CH:16]2[CH2:2][CH2:17]2)[CH:24]=[C:23]([F:25])[CH:22]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
4.23 mL
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(=O)O)(F)F
|
Step Two
|
Name
|
|
|
Quantity
|
4.88 mL
|
|
Type
|
reactant
|
|
Smiles
|
ICI
|
Step Three
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(=C)OC1=CC(=CC(=C1)F)F
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Four
|
Name
|
|
|
Quantity
|
7.18 g
|
|
Type
|
reactant
|
|
Smiles
|
[Zn](CC)CC
|
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred at 0° C. for 10 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
To a nitrogen flushed 250 ml round bottom flask
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
equipped with magnetic stirring bar
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The resulting solution was cooled with ice bath
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
after addition
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the resulting reaction mixture
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
was stirred at 0° C. for 10 minutes
|
|
Duration
|
10 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to warm up to room temperature over 30 minutes
|
|
Duration
|
30 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
quenched by addition of 50 ml water and 50 ml 3N HCl
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The layers were separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous portion was extracted with 50 ml ether
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified on silica gel column
|
WASH
|
Type
|
WASH
|
|
Details
|
eluted with hexane
|
Outcomes


Product
Details
Reaction Time |
10 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC=1C=C(C=C(C1)F)OC1CC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.6 g | |
| YIELD: CALCULATEDPERCENTYIELD | 100.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
